

# Physicochemical Properties of 4-((4-Fluorophenyl)sulfonyl)morpholine: A Technical Guide

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## Compound of Interest

**Compound Name:** 4-((4-Fluorophenyl)sulfonyl)morpholine

**Cat. No.:** B182129

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For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the physicochemical properties of the compound **4-((4-Fluorophenyl)sulfonyl)morpholine**. Due to the limited availability of direct experimental data for this specific molecule in publicly accessible literature, this guide combines computed data from reliable chemical databases with established experimental protocols for determining key physicochemical parameters. This information is crucial for researchers in drug discovery and development, aiding in the prediction of the compound's behavior in biological systems and formulation studies.

## Core Physicochemical Data

The fundamental physicochemical properties of **4-((4-Fluorophenyl)sulfonyl)morpholine** are summarized in the table below. These values are essential for understanding the compound's identity, purity, and potential pharmacokinetic profile.

Property	Value	Source
Molecular Formula	C <sub>10</sub> H <sub>12</sub> FNO <sub>3</sub> S	PubChem[1]
Molecular Weight	245.27 g/mol	PubChem[1]
Calculated logP (XLogP3-AA)	0.8	PubChem[1]
Melting Point	Data not available	
Boiling Point	Data not available	
Aqueous Solubility	Data not available	
pKa	Data not available	

## Experimental Protocols

While specific experimental data for **4-((4-Fluorophenyl)sulfonyl)morpholine** is not readily available, the following are detailed, standard protocols for the experimental determination of its key physicochemical properties.

### Melting Point Determination

The melting point of a crystalline solid is a critical indicator of its purity.

Protocol: Capillary Melting Point Determination

- Sample Preparation: A small amount of the crystalline **4-((4-Fluorophenyl)sulfonyl)morpholine** is finely powdered.
- Capillary Loading: The powdered sample is packed into a thin-walled capillary tube to a height of 2-3 mm.
- Apparatus Setup: The capillary tube is placed in a calibrated melting point apparatus.
- Heating: The sample is heated at a controlled rate (e.g., 1-2 °C/min) near the expected melting point.

- Observation: The temperature at which the first drop of liquid appears (onset) and the temperature at which the entire solid has melted (clear point) are recorded as the melting range. A narrow melting range is indicative of high purity.

## Aqueous Solubility Determination

Solubility is a crucial parameter influencing a drug's absorption and bioavailability. The shake-flask method is a common and reliable technique for its determination.

### Protocol: Shake-Flask Method for Aqueous Solubility

- Sample Preparation: An excess amount of **4-((4-Fluorophenyl)sulfonyl)morpholine** is added to a known volume of purified water (or a relevant buffer solution) in a sealed flask.
- Equilibration: The flask is agitated in a constant temperature water bath (e.g., 25 °C or 37 °C) for a sufficient period (typically 24-48 hours) to ensure equilibrium is reached.
- Phase Separation: The suspension is filtered through a non-adsorptive filter (e.g., 0.22 µm) or centrifuged to separate the undissolved solid.
- Quantification: The concentration of the dissolved compound in the clear aqueous phase is determined using a validated analytical method, such as High-Performance Liquid Chromatography (HPLC) with UV detection.

## pKa Determination

The acid dissociation constant (pKa) is vital for predicting the ionization state of a compound at different physiological pH values, which affects its absorption, distribution, metabolism, and excretion (ADME) properties.

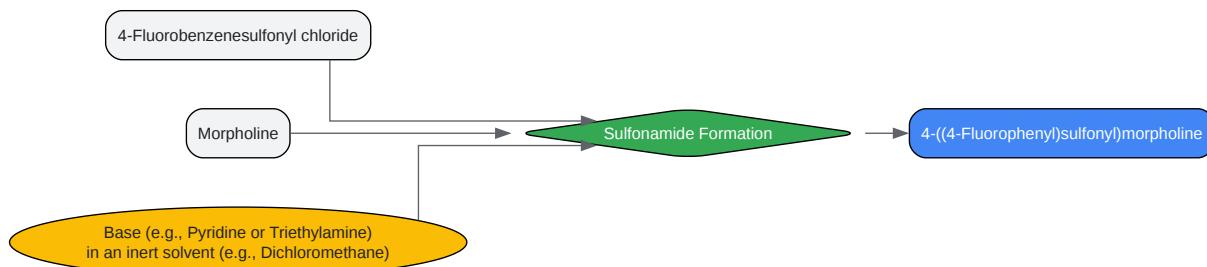
### Protocol: Potentiometric Titration

- Solution Preparation: A known concentration of **4-((4-Fluorophenyl)sulfonyl)morpholine** is dissolved in a suitable solvent, often a co-solvent system (e.g., water-methanol) for sparingly soluble compounds.
- Titration Setup: The solution is placed in a thermostatted vessel equipped with a calibrated pH electrode and a magnetic stirrer.

- Titration: The solution is titrated with a standardized solution of a strong acid (e.g., HCl) or a strong base (e.g., NaOH), added in small, precise increments.
- Data Acquisition: The pH of the solution is recorded after each addition of the titrant.
- Data Analysis: A titration curve (pH vs. volume of titrant) is plotted. The pKa is determined from the inflection point of the curve or by analyzing the half-equivalence point.

## Synthesis Workflow

The synthesis of **4-((4-Fluorophenyl)sulfonyl)morpholine** typically involves the reaction of a sulfonyl chloride with an amine. This is a well-established and robust method for the formation of sulfonamides.



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Synthetic route to **4-((4-Fluorophenyl)sulfonyl)morpholine**.

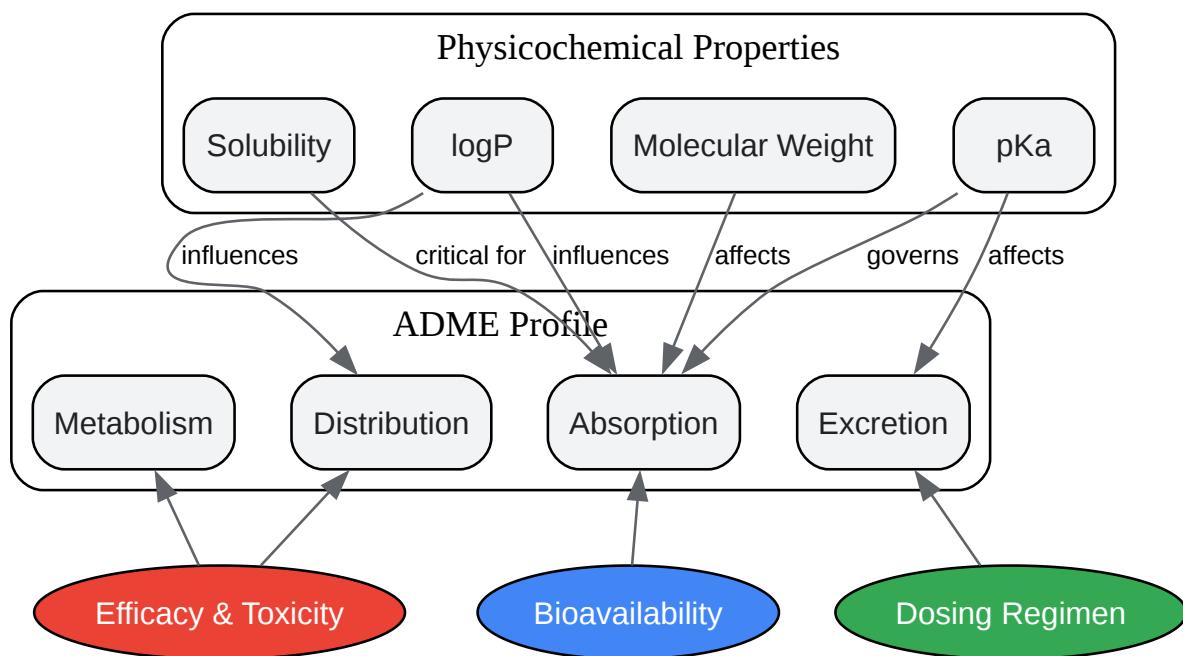
## Potential Biological Significance

While specific biological targets for **4-((4-Fluorophenyl)sulfonyl)morpholine** are not extensively documented, research on structurally similar compounds provides valuable insights. A recent study on the closely related analog, 4-(phenylsulfonyl)morpholine, demonstrated its potential as an inhibitor of triple-negative breast cancer (TNBC) cell growth.<sup>[2]</sup> This suggests that the **4-((4-fluorophenyl)sulfonyl)morpholine** scaffold may serve as a promising starting point for the development of novel anticancer agents.

The morpholine ring is a well-recognized "privileged structure" in medicinal chemistry, frequently incorporated into drug candidates to improve their physicochemical and pharmacokinetic properties, such as aqueous solubility and metabolic stability.[3][4] The fluorine atom on the phenyl ring can further enhance metabolic stability and binding affinity to target proteins.

## Logical Relationship of Physicochemical Properties and Drug Development

The interplay between the physicochemical properties of a compound like **4-((4-Fluorophenyl)sulfonyl)morpholine** and its potential as a drug candidate is a cornerstone of medicinal chemistry. The following diagram illustrates this relationship.



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Influence of physicochemical properties on drug development.

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- 4. Morpholine as ubiquitous pharmacophore in medicinal chemistry: Deep insight into the structure-activity relationship (SAR) - PubMed [pubmed.ncbi.nlm.nih.gov]
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